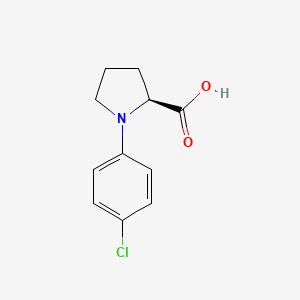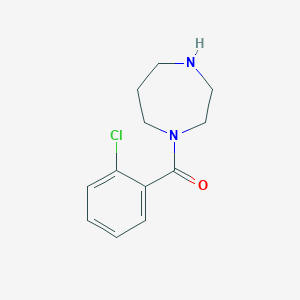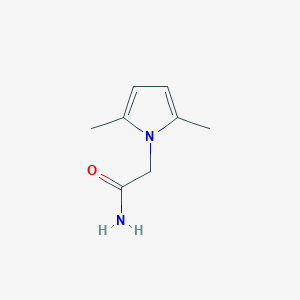
5,7-Dinitroquinoline
Übersicht
Beschreibung
5,7-Dinitroquinoline, also known as 5,7-Dinitro-8-quinolinol, is a chemical compound with the formula C9H5N3O5 . It has a molecular weight of 235.1531 . It is a synthetic intermediate and has been reported that 5,7-dinitro-8-hydroxyquinoline derivatives exhibit higher antimycobacterial activity than ciprofloxacin .
Synthesis Analysis
The synthesis of polynuclear heterocyclic compounds based on quinoline nitro derivatives has been studied . 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Molecular Structure Analysis
The molecular structure of 5,7-Dinitroquinoline is represented by the linear formula C9H5N3O5 . The IUPAC Standard InChIKey is YPEUTQKEMPFPKO-UHFFFAOYSA-N .Chemical Reactions Analysis
5,7-Dinitro-8-hydroxyquinolines, when activated by the addition of a hydride ion or anion of a carbonyl compound, undergo a double Mannich reaction to form diazatricyclotridecatrienes . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo[3,4-f]quinolines .Physical And Chemical Properties Analysis
5,7-Dinitroquinoline has a molecular weight of 235.157 . The CAS Registry Number is 1084-32-8 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Structural Analysis
- Protonation and Tautomers : 5,7-Dinitroquinolin-8-ol, when reacted with NaBH4, forms reactive hydride σ-complexes. Upon treatment with acetic acid, this yields 5,7-dinitro-5,6-dihydroquinolin-8-ol and related tautomers. This shows its potential for chemical transformations (Ustinov et al., 2020).
- Molecular Structure : Studies on Meisenheimer complexes of 5,7-dinitroquinoline derivatives reveal insights into molecular structure and conformational flexibility. These aspects are crucial in understanding its reactivity and potential applications (Borbulevych et al., 2000).
Synthetic Applications
- Synthesis of Mono- and Bis(methylamino)-Substituted Compounds : 5,7-Dinitroquinoline can be methylaminated to form mono- and bis(methylamino)-substituted compounds, highlighting its use in the synthesis of novel organic compounds (Woźniak & Grzegożek, 1993).
- Synthesis of Cytisine Analogs : The reduction pathways of tertiary nitro groups in molecules like 5,7-dinitroquinoline can lead to the synthesis of cytisine analogs, important in medicinal chemistry (Blackall et al., 1995).
Spectral and Quantum Chemical Studies
- Vibrational Spectra Analysis : Density functional theory calculations have been used to analyze the vibrational spectra of 5,7-dinitroquinoline and its derivatives, providing insights into their electronic properties (Bahgat & Ragheb, 2007).
Nitration and Amination Studies
- Nitration Processes : Research on the nitration of 8-hydroxyquinoline to yield 5,7-dinitro-8-hydroxyquinoline has provided valuable insights into the nitration mechanisms of such compounds (Urbański & Kutkiewicz, 1964).
- Regioselective Amination : The amination of 5,7-dinitroisoquinoline to yield diamino derivatives demonstrates the compound's potential in selective chemical synthesis (Woźniak et al., 1990).
Electrocatalytic Applications
- Hydrogenation Studies : Electrocatalytic hydrogenation of 5,7-dinitroquinoline in alkaline media on various catalysts forms corresponding aminoquinolines, showing its potential in catalytic processes (Kulakova, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dinitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)6-4-8-7(2-1-3-10-8)9(5-6)12(15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNKQBSOGBBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503343 | |
| Record name | 5,7-Dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dinitroquinoline | |
CAS RN |
62163-05-7 | |
| Record name | 5,7-Dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



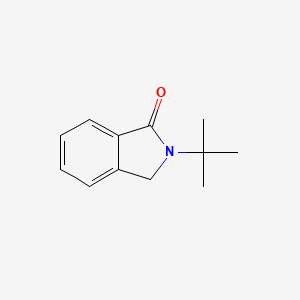


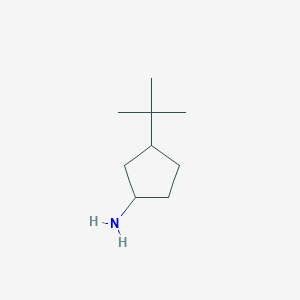
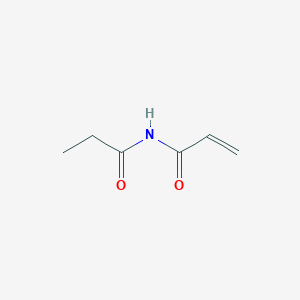

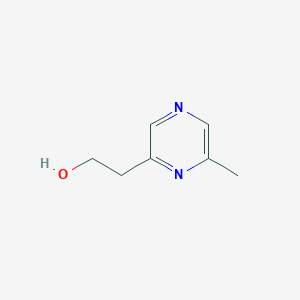

![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)

